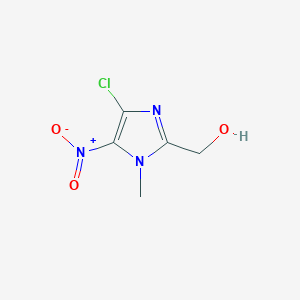
(4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chloro, methyl, and nitro group attached to the imidazole ring, along with a methanol group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol typically involves the nitration of 1-methyl-5-chloroimidazole. The process begins by adding 1-methyl-5-chloroimidazole to a reaction vessel, followed by the careful addition of nitric acid under cooling conditions. Sulfuric acid is then added dropwise while maintaining the temperature at around 100°C. After the reaction is complete, the mixture is cooled, and the product is precipitated by adding ice water. The precipitate is filtered and dried to obtain 5-chloro-1-methyl-4-nitroimidazole .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of (4-Chloro-1-methyl-5-nitroimidazol-2-yl)aldehyde or (4-Chloro-1-methyl-5-nitroimidazol-2-yl)carboxylic acid.
Reduction: Formation of (4-Chloro-1-methyl-5-aminoimidazol-2-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
(4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known to exhibit antimicrobial activity by targeting the DNA of microorganisms .
類似化合物との比較
(1-Methyl-5-nitroimidazol-2-yl)methanol: Similar structure but lacks the chloro group.
2-Methyl-4(5)-nitroimidazole: Similar nitroimidazole structure but with different substitution patterns.
Uniqueness: (4-Chloro-1-methyl-5-nitroimidazol-2-yl)methanol is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The combination of chloro, methyl, and nitro groups in the imidazole ring provides distinct chemical properties that can be exploited in various applications.
特性
分子式 |
C5H6ClN3O3 |
|---|---|
分子量 |
191.57 g/mol |
IUPAC名 |
(4-chloro-1-methyl-5-nitroimidazol-2-yl)methanol |
InChI |
InChI=1S/C5H6ClN3O3/c1-8-3(2-10)7-4(6)5(8)9(11)12/h10H,2H2,1H3 |
InChIキー |
GHBMEXNAQKCNSS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC(=C1[N+](=O)[O-])Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14792695.png)
![3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione](/img/structure/B14792698.png)
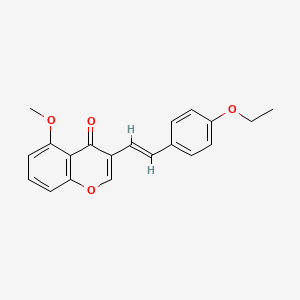
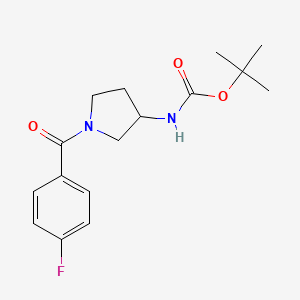
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)
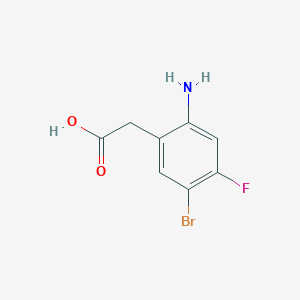
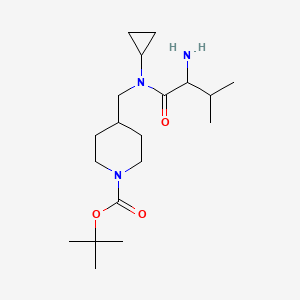
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)

![ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B14792749.png)
![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)
![4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-](/img/structure/B14792762.png)

